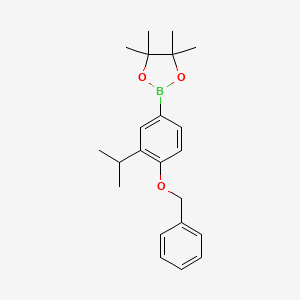![molecular formula C6H7NaO3 B14027063 Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-oxaspiro[23]hexane-1-carboxylate is a chemical compound characterized by a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-oxaspiro[2.3]hexane-1-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with appropriate reagents to form the spirocyclic structure. One common method involves the use of lithium diisopropylamide in an aprotic medium to induce isomerization . Another approach includes bromohydroxylation followed by dehydrobromination or direct epoxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for isomerization, N-bromosuccinimide for bromohydroxylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives and other spirocyclic compounds .
Applications De Recherche Scientifique
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 5-oxaspiro[2.3]hexane-1-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar in structure but with a methyl group instead of sodium.
1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological interactions compared to its methyl or nitrile counterparts .
Propriétés
Formule moléculaire |
C6H7NaO3 |
|---|---|
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
sodium;5-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C6H8O3.Na/c7-5(8)4-1-6(4)2-9-3-6;/h4H,1-3H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
DSCZTAZTSHTKLW-UHFFFAOYSA-M |
SMILES canonique |
C1C(C12COC2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)
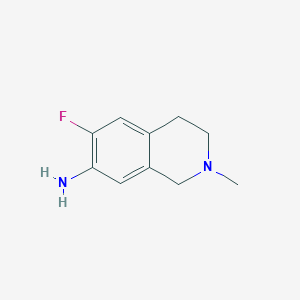
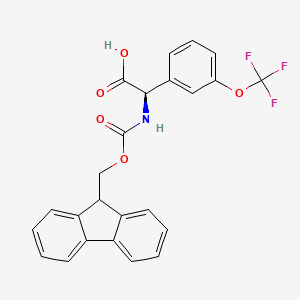
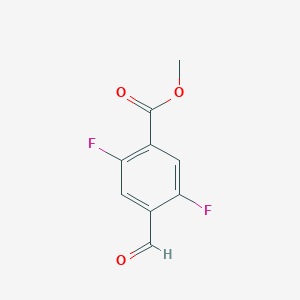


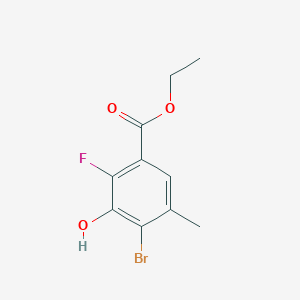
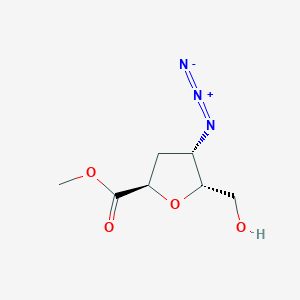
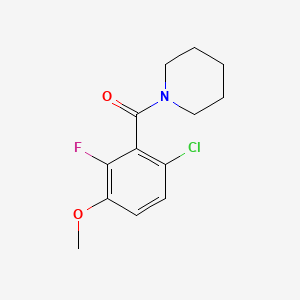
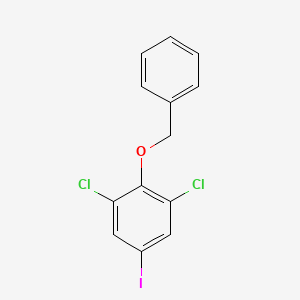
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

